molecular formula C25H30F2N2O2 B2565030 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 1705311-20-1

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2565030
CAS No.: 1705311-20-1
M. Wt: 428.524
InChI Key: DUFNMSDADYRJAI-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one is a synthetically designed organic compound intended for research and development purposes in laboratory settings. This compound features a complex structure incorporating a 1,4'-bipiperidine core, which is a motif of significant interest in medicinal chemistry due to its potential to interact with various biological targets . The presence of fluorophenoxy and fluorophenyl propanone groups suggests potential for enhanced binding affinity and metabolic stability, making it a valuable chemical tool for investigating structure-activity relationships (SAR) . Potential Research Applications Given its structural features, this compound is suited for exploration in several scientific areas. Researchers may investigate its potential as a precursor or intermediate in the synthesis of more complex molecules designed to modulate central nervous system (CNS) targets . Its bipiperidine scaffold is commonly found in ligands for G protein-coupled receptors (GPCRs) and other transmembrane proteins, indicating its utility in early-stage pharmacological profiling and assay development . Handling and Usage This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood. The compound should be stored under conditions recommended for stable organic molecules, typically at low temperatures and in a dry, dark environment. Ordering Information For detailed specifications, certificates of analysis, and pricing, please contact our technical sales team.

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N2O2/c26-22-6-2-1-5-19(22)9-10-25(30)29-15-11-20(12-16-29)28-17-13-21(14-18-28)31-24-8-4-3-7-23(24)27/h1-8,20-21H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFNMSDADYRJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one typically involves multiple steps:

    Formation of the Bipiperidinyl Core: The bipiperidinyl core can be synthesized through a series of nucleophilic substitution reactions, starting from piperidine derivatives.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Coupling Reactions: The final step involves coupling the bipiperidinyl core with the fluorophenyl groups using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like alkyl, halogen, or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

This compound is of interest in medicinal chemistry for its potential pharmacological properties. It may act as a lead compound in the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions, while the bipiperidinyl core can provide structural rigidity and specificity.

Comparison with Similar Compounds

Structural Analogues with Bipiperidinyl or Piperazinyl Moieties

  • T-478 (N-[(2S)-1-([1,4'-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide) :
    • Shared features : Bipiperidinyl group and propan-1-one core.
    • Key differences : T-478 incorporates a sulfonamide and dichloro-methoxybenzene substituent instead of fluorophenyl groups. This confers higher polarity (cLogP ~3.2 vs. ~4.5 for the target compound) and distinct selectivity profiles, likely targeting sulfonamide-sensitive enzymes like carbonic anhydrases .
  • 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol: Shared features: Biphenyl and piperazinyl substituents. Key differences: The propanol backbone and 2-chlorophenyl group reduce conformational rigidity compared to the target compound’s propan-1-one and fluorophenyl groups. This structural variation may limit CNS penetration due to increased hydrogen-bonding capacity .

Analogues with Fluorophenyl Substitutions

  • 1-[4-(2-fluorophenyl)phenyl]propan-1-one: Shared features: Propan-1-one core and 2-fluorophenyl group. Key differences: Lacks the bipiperidinyl-fluorophenoxy moiety, resulting in lower molecular weight (MW: 242.3 vs. ~450 for the target compound) and reduced steric bulk. This simpler structure likely exhibits weaker receptor affinity but improved metabolic stability .
  • (S)-2-amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one (Compound 27): Shared features: 2-fluorophenyl and propan-1-one groups.

Propan-1-one Derivatives with Heterocyclic Substituents

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one :
    • Shared features : Propan-1-one core.
    • Key differences : Triazole and methoxyphenyl groups replace the fluorophenyl and bipiperidinyl moieties. The triazole enhances hydrogen-bonding capacity, making this compound more suitable for antimicrobial or antifungal applications .
  • (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one (AAP series): Shared features: Propan-1-one backbone. Key differences: Thiazolidinyl and benzylidene groups confer metal-chelating properties, suggesting applications in targeting metalloenzymes or oxidative stress pathways .

Comparative Data Table

Compound Name Molecular Weight Key Substituents cLogP (Predicted) Reported Activity/Applications Reference
Target Compound ~450 2-fluorophenyl, bipiperidinyl-fluorophenoxy 4.5 CNS receptor modulation (hypothesized)
T-478 ~480 Bipiperidinyl, sulfonamide, dichloro 3.2 Carbonic anhydrase inhibition
1-[4-(2-fluorophenyl)phenyl]propan-1-one 242.3 2-fluorophenyl 3.8 Intermediate for fluorinated probes
Compound 27 ~420 2-fluorophenyl, indolyl-methoxybenzyl 3.9 HDAC8 inhibition (acute kidney injury)
AAP-1 (thiazolidinyl derivative) ~390 Thiazolidinyl, benzylidene 2.7 Antimicrobial activity

Research Findings and Implications

  • Role of Fluorophenyl Groups : The 2-fluorophenyl substituents in the target compound enhance lipophilicity and π-π stacking interactions, critical for CNS-targeted activity. Analogues lacking this group (e.g., AAP series) show divergent biological profiles .
  • Bipiperidinyl Flexibility: The bipiperidinyl-fluorophenoxy moiety likely enables adaptable binding to G protein-coupled receptors (GPCRs) or kinases, contrasting with rigid scaffolds like T-478’s sulfonamide .
  • Metabolic Stability : Simplified analogues (e.g., 1-[4-(2-fluorophenyl)phenyl]propan-1-one) may exhibit superior pharmacokinetics but reduced target engagement, highlighting a trade-off in drug design .

Biological Activity

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound notable for its structural complexity and potential therapeutic applications. This compound features a bipiperidine core, which is often associated with diverse pharmacological activities, particularly in the context of neurological disorders and cancer therapies.

Chemical Structure and Properties

The compound can be classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its bipiperidine structure. It also falls under fluorinated compounds due to the inclusion of fluorine atoms in its phenoxy groups. The molecular formula is C24H28F2N2O2, with a molecular weight of approximately 446.56 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the bipiperidine core.
  • Introduction of the fluorophenoxy and phenyl groups through electrophilic aromatic substitution or similar reactions.
  • Use of specific catalysts and conditions to ensure high yield and purity.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

  • Mechanism : Similar compounds have been investigated for their ability to inhibit various kinases involved in cancer progression. The bipiperidine structure may enhance binding affinity towards specific receptors or enzymes critical for tumor growth.
  • Case Studies : Preliminary studies suggest that derivatives of this compound exhibit significant activity against non-small cell lung cancer (NSCLC) by acting as dual EGFR/c-Met inhibitors.

Neurological Applications

  • GABA Receptor Modulation : Compounds with similar structures have shown potential as positive allosteric modulators (PAMs) at GABA_A receptors, suggesting that this compound may also influence neurotransmitter systems involved in anxiety and depression.
  • Neuroprotective Effects : The interaction with neurotransmitter systems positions this compound as a candidate for further research into neuroprotective strategies against neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the potency and selectivity of this compound against various biological targets. For instance:

  • Antimalarial Activity : While not directly studied for malaria, compounds with similar structures have demonstrated low nanomolar activity against Plasmodium falciparum strains, indicating a potential for further exploration in this area .
CompoundIC50 (nM)Target
This compoundTBDTBD
6-Phenyl-1,6-dihydro-1,3,5-triazine0.00266PfDHFR

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